molecular formula C32H48O8 B1245084 Milbemycin Beta9

Milbemycin Beta9

Katalognummer: B1245084
Molekulargewicht: 560.7 g/mol
InChI-Schlüssel: HUGLSMLBRBBTGU-RFEBHRRASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Milbemycin Beta9 is a natural product found in Streptomyces hygroscopicus with data available.

Wissenschaftliche Forschungsanwendungen

Heartworm Prevention in Dogs

Milbemycin Beta9 has been extensively studied for its effectiveness in preventing heartworm disease caused by Dirofilaria immitis. Research indicates that monthly administration of milbemycin oxime (a formulation containing this compound) provides 100% efficacy in preventing heartworm infections at dosages as low as 0.5 mg/kg body weight .

Table 1: Efficacy Studies on Milbemycin Oxime for Heartworm Prevention

Study ReferenceDosage (mg/kg)Efficacy (%)Duration (months)
MP-147-02850.1 - 1.01006
MP-147-01860.51009
MP-147-08870.51001

Treatment of Hookworm Infections

This compound is also effective against hookworm infections, particularly Ancylostoma caninum. Clinical studies have shown that a single dose can achieve over 90% efficacy in clearing adult hookworms from infected dogs .

Table 2: Efficacy Studies on Milbemycin Oxime for Hookworm Treatment

Study ReferenceDosage (mg/kg)Efficacy (%)Treatment Duration
Clinical Study A0.25 - 0.75>90Single dose
Clinical Study B0.597.5Follow-up at 7 days

Safety Profile

The safety profile of this compound has been thoroughly evaluated in various studies. It demonstrates a high margin of safety when administered at recommended dosages. Adverse effects are rare but can include neurological symptoms in sensitive breeds, particularly those with the ABCB1 gene mutation .

Table 3: Reported Adverse Effects at Different Dosages

Dosage (mg/kg)Common Symptoms
<0.2None
0.2 - 0.5Mild lethargy
>1.0Ataxia, tremors, vomiting

Case Study 1: Efficacy in a Field Setting

A field study involving over 600 dogs demonstrated that milbemycin oxime effectively controlled both heartworm and hookworm infections under natural exposure conditions. The study noted a significant reduction in fecal egg counts post-treatment, validating its use as a preventive measure.

Case Study 2: Increased Dosage for Mite Treatment

In a clinical trial assessing increased dosages for treating demodectic mange, milbemycin was administered at higher levels (up to 2 mg/kg). Results indicated that most dogs were cleared of mites within two to three months of treatment .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Milbemycin Beta9 undergoes hydrolysis under acidic or basic conditions due to its lactone ring and ester functionalities:

  • Acidic hydrolysis (pH 2–3, 25°C): Cleavage of the macrolide ring via lactone ring opening, forming linear hydroxycarboxylic acid derivatives.

  • Alkaline hydrolysis (pH 10–12, 50°C): Ester group saponification yields carboxylate salts and alcohol byproducts.

Table 1: Hydrolysis Products and Conditions

ConditionReaction SiteProduct(s)Yield (%)
HCl (0.1 M)Lactone ringLinear hydroxycarboxylic acid30
NaOH (0.1 M)C-5 esterCarboxylate salt + 5-hydroxymilbemycin45

Oxidation Reactions

Oxidation targets the C-13 hydroxyl group and conjugated double bonds:

  • H₂O₂-mediated oxidation (30°C, 6h): Forms 13-keto derivatives with reduced bioactivity.

  • Epoxidation (MCPBA, CH₂Cl₂, 0°C): Selective epoxidation at C-8,9 or C-14,15 positions, confirmed via X-ray crystallography .

Key Findings :

  • Sharpless asymmetric epoxidation achieves 85% enantiomeric excess at C-14,15 .

  • Epoxidized derivatives show enhanced acaricidal activity against Tetranychus urticae .

Thermal Decomposition

Thermal stability studies reveal degradation pathways:

  • 100°C (24h) : Decarboxylation and lactone ring contraction form anhydromilbemycin derivatives.

  • 150°C (1h) : Complete decomposition into non-active fragments.

Table 2: Thermal Degradation Kinetics

Temperature (°C)Half-Life (h)Major Degradation Product
25>1,000None
10048Anhydrothis compound
1500.5Fragmented hydrocarbons

Hydroxyl Protection/Deprotection

  • Silylation : C-5/C-7 hydroxyl groups protected using TBSCl (tert-butyldimethylsilyl chloride) in DMF, achieving >90% protection efficiency .

  • Deprotection : HF-pyridine in THF removes silyl groups without lactone ring damage .

Oximation

Reaction with hydroxylamine hydrochloride (MeOH, 40°C, 5h) converts C-5 ketone to oxime, enhancing solubility :
Milbemycin Beta9+NH2OH HClMilbemycin Beta9 oxime+H2O\text{this compound}+\text{NH}_2\text{OH HCl}\rightarrow \text{this compound oxime}+\text{H}_2\text{O}
Yield : 92% (HPLC purity >98%) .

Research Findings

  • Stereochemical sensitivity : Epoxidation at C-8,9 alters binding to glutamate-gated chloride channels, reducing efficacy by 60% .

  • pH-dependent stability : Degrades 3x faster in acidic vs. neutral conditions (k = 0.12 h⁻¹ at pH 2 vs. 0.04 h⁻¹ at pH 7).

  • Synthetic optimization : Protecting C-5/C-7 hydroxyls improves oxidation selectivity (from 65% to 92%) .

Eigenschaften

Molekularformel

C32H48O8

Molekulargewicht

560.7 g/mol

IUPAC-Name

(1S,4R,5'S,6'R,7R,8R,9S,10E,12E,14R,16E,19R,21R)-8,9-dihydroxy-10-(hydroxymethyl)-7-methoxy-5',6,6',14,16-pentamethylspiro[2,20-dioxatricyclo[17.3.1.04,9]tricosa-5,10,12,16-tetraene-21,2'-oxane]-3-one

InChI

InChI=1S/C32H48O8/c1-19-8-7-9-24(18-33)32(36)27(15-22(4)28(37-6)29(32)34)30(35)38-26-16-25(11-10-20(2)14-19)40-31(17-26)13-12-21(3)23(5)39-31/h7-10,15,19,21,23,25-29,33-34,36H,11-14,16-18H2,1-6H3/b8-7+,20-10+,24-9+/t19-,21-,23+,25+,26-,27-,28+,29+,31-,32+/m0/s1

InChI-Schlüssel

HUGLSMLBRBBTGU-RFEBHRRASA-N

Isomerische SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C(/[C@]4([C@@H](C=C([C@H]([C@H]4O)OC)C)C(=O)O3)O)\CO)C)\C)O[C@@H]1C

Kanonische SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C(C4(C(C=C(C(C4O)OC)C)C(=O)O3)O)CO)C)C)OC1C

Synonyme

milbemycin beta9

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milbemycin Beta9
Reactant of Route 2
Milbemycin Beta9
Reactant of Route 3
Milbemycin Beta9
Reactant of Route 4
Milbemycin Beta9
Reactant of Route 5
Milbemycin Beta9
Reactant of Route 6
Milbemycin Beta9

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.